molecular formula C13H18NaO2 B8756331 Ibuprofen (sodium)

Ibuprofen (sodium)

Cat. No. B8756331
M. Wt: 229.27 g/mol
InChI Key: VYBJYTLOZWAVMJ-UHFFFAOYSA-N
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Patent
US04623736

Procedure details

The chloroester solution prepared in (c) was heated to reflux at 95°-100° C. and 13 kg of 50% sodium hydroxide in water was added over twenty minutes. The mixture was refluxed for forty minutes at 95±5° C. GLC analysis of an aliquot indicated complete reaction. 6.4 liters of water were slowly added to the mixture, keeping the temperature about 75° C. After water addition was complete, the mixture was cooled to 70° C. and was seeded with 30 g of good quality sodium ibuprofen. The resulting slurry was cooled to 0° C. over two hours. The slurry was stirred at 0° C. for thirty minutes and filtered. The sodium ibuprofen cake was washed wih 60 kg of heptane and dried.
[Compound]
Name
chloroester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
6.4 L
Type
solvent
Reaction Step Five
Name
Sodium Ibuprofen Salt

Identifiers

REACTION_CXSMILES
[OH-].[Na+:2].[OH:3][C:4]([CH:6]([C:8]1[CH:17]=[CH:16][C:11]([CH2:12][CH:13]([CH3:15])[CH3:14])=[CH:10][CH:9]=1)[CH3:7])=[O:5].[Na]>O>[O-:5][C:4]([CH:6]([C:8]1[CH:9]=[CH:10][C:11]([CH2:12][CH:13]([CH3:14])[CH3:15])=[CH:16][CH:17]=1)[CH3:7])=[O:3].[Na+:2] |f:0.1,2.3,5.6,^1:17|

Inputs

Step One
Name
chloroester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
13 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
OC(=O)C(C)C1=CC=C(CC(C)C)C=C1.[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
6.4 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 (± 5) °C
Stirring
Type
CUSTOM
Details
The slurry was stirred at 0° C. for thirty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux at 95°-100° C.
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
the temperature about 75° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was cooled to 0° C. over two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The sodium ibuprofen cake was washed wih 60 kg of heptane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Sodium Ibuprofen Salt
Type
Smiles
[O-]C(=O)C(C)C1=CC=C(CC(C)C)C=C1.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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